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Compound of Interest

Compound Name:
1-(2-Chloro-6-

fluorobenzyl)piperazine

Cat. No.: B1361801 Get Quote

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzyl)piperazine: Properties, Synthesis,

and Potential Applications

Introduction
1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted piperazine derivative that holds

significant interest for researchers in medicinal chemistry and drug development. The

piperazine ring is a well-established pharmacophore present in a multitude of approved drugs,

valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This

guide provides a comprehensive overview of the chemical properties, a plausible synthetic

route, and the potential pharmacological relevance of 1-(2-Chloro-6-fluorobenzyl)piperazine,

designed to serve as a technical resource for scientists and researchers.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Chloro-6-fluorobenzyl)piperazine is

presented in the table below. These parameters are crucial for predicting the compound's

behavior in biological systems and for designing experimental protocols.
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Property Value Source

IUPAC Name
1-((2-chloro-6-

fluorophenyl)methyl)piperazine
N/A

CAS Number 215655-20-2 [2]

Molecular Formula C₁₁H₁₄ClFN₂ [2]

Molecular Weight 228.69 g/mol [2]

Density 1.202 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.5470 [2]

LogP 2.73 [3]

LogS -2.19 [3]

Topological Polar Surface Area

(tPSA)
15.3 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 2 [3]

Synthesis and Reactivity
The most direct and common method for the synthesis of 1-(2-Chloro-6-
fluorobenzyl)piperazine is the N-alkylation of piperazine with a suitable electrophile, in this

case, 2-chloro-6-fluorobenzyl chloride. This reaction is a standard nucleophilic substitution

where the secondary amine of piperazine acts as the nucleophile.

Synthetic Rationale
The N-alkylation of piperazines is a widely used and versatile reaction in organic synthesis.[4]

[5][6] Using a large excess of piperazine can favor mono-alkylation by increasing the statistical

probability of the alkylating agent reacting with an unsubstituted piperazine molecule.

Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for
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controlled mono-alkylation, followed by deprotection to yield the desired product.[1] The choice

of a suitable base is critical to neutralize the HCl formed during the reaction and to deprotonate

the piperazine, enhancing its nucleophilicity.

Proposed Synthetic Workflow

Piperazine

N-Alkylation

2-Chloro-6-fluorobenzyl chloride

Base (e.g., K₂CO₃, Et₃N)

Solvent (e.g., Acetonitrile, DMF)

1-(2-Chloro-6-fluorobenzyl)piperazine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(2-Chloro-6-fluorobenzyl)piperazine.

Reactivity
The chemical reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine is primarily dictated by the

presence of the secondary amine in the piperazine ring, which is nucleophilic and can undergo

further reactions such as acylation, sulfonation, and reaction with other electrophiles. The

aromatic ring, being substituted with electron-withdrawing groups (chloro and fluoro), is

deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic

substitution might be possible under specific conditions.

Spectral Analysis
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While specific experimental spectra for 1-(2-Chloro-6-fluorobenzyl)piperazine are not readily

available in the public domain, a prediction of its spectral characteristics can be made based on

its structure and data from similar compounds.[7][8][9][10][11][12][13]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the 2-chloro-6-fluorobenzyl group, likely appearing as complex multiplets

in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a

singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring would be observed as two

distinct multiplets, corresponding to the four protons adjacent to the benzyl group and the

four protons adjacent to the NH group, likely in the δ 2.5-3.5 ppm range. The NH proton

would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with

their chemical shifts influenced by the chloro and fluoro substituents. The benzylic carbon is

expected around δ 60-65 ppm. The four carbons of the piperazine ring would likely show two

distinct signals in the δ 45-55 ppm region.

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular

ion peak (M⁺) at m/z 228. The fragmentation pattern would be expected to include a

prominent peak corresponding to the loss of the piperazine moiety, resulting in the 2-chloro-

6-fluorobenzyl cation at m/z 145. Another significant fragment would be the piperazinyl-

methyl cation at m/z 99.

FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching

vibrations around 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups in the

2800-3100 cm⁻¹ region, and C-N stretching vibrations in the 1000-1200 cm⁻¹ range.[11]

Pharmacological Profile and Toxicological
Considerations
The pharmacological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine has not been

extensively studied. However, the piperazine scaffold is a common feature in many centrally

acting drugs, suggesting that this compound could have activity at various receptors in the

central nervous system.

Potential Biological Targets
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Many piperazine derivatives are known to interact with dopaminergic and serotonergic

systems.[14][15] For instance, benzylpiperazine (BZP) and its analogs have been shown to act

as stimulants by affecting dopamine and serotonin transporters.[16] Given the structural

similarity, it is plausible that 1-(2-Chloro-6-fluorobenzyl)piperazine could exhibit affinity for

dopamine (D₂, D₃, D₄) and serotonin (e.g., 5-HT₂A) receptors.[17] Further in vitro and in vivo

studies are required to determine its specific biological targets and pharmacological effects.

Potential CNS Activity

1-(2-Chloro-6-fluorobenzyl)piperazine
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Caption: Potential signaling pathway for 1-(2-Chloro-6-fluorobenzyl)piperazine.

Metabolism and Toxicology
Piperazine derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme

system in the liver, with CYP2D6, CYP1A2, and CYP3A4 being major contributors.[18][19] The

metabolism can involve hydroxylation, N-dealkylation, and other oxidative reactions.[20][21][22]

The toxicological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine is unknown. However,

some piperazine derivatives have been associated with adverse effects, including agitation,
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anxiety, and cardiovascular symptoms.[14][15] Therefore, thorough toxicological evaluation

would be necessary before considering this compound for any therapeutic application.

Detailed Experimental Protocols
Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine
This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

Piperazine (large excess, e.g., 5-10 equivalents)

2-Chloro-6-fluorobenzyl chloride (1 equivalent)

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

Acetonitrile or Dimethylformamide (DMF) as solvent

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of piperazine in the chosen solvent, add the base (K₂CO₃ or Et₃N).

Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction

mixture at room temperature.

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several

hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter off any

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Partition the residue between ethyl acetate and water.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-(2-Chloro-6-
fluorobenzyl)piperazine.

Characterization
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on

a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with

0.1% trifluoroacetic acid, and UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure.

Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI or EI) to confirm the

molecular weight and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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